molecular formula C8H5NOS2 B2407839 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde CAS No. 256420-30-1

2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde

Cat. No.: B2407839
CAS No.: 256420-30-1
M. Wt: 195.25
InChI Key: JBPRGDHUZOZOIF-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde is a high-purity chemical compound supplied for research and development purposes. It features a molecular formula of C8H5NOS2 and a molecular weight of 195.26 g/mol . This compound serves as a versatile synthetic intermediate and valuable building block in medicinal chemistry and materials science. Its structure combines electron-rich thiophene and thiazole heterocycles, which are privileged scaffolds in drug discovery, with an aldehyde functional group that provides a reactive handle for further chemical derivatization, such as condensation reactions to form Schiff bases or reduction to alcohols . Researchers can utilize this compound in the exploration of novel therapeutic agents or functional materials. The product is accompanied by detailed structural identifiers, including the SMILES string (C1=CSC(=C1)C2=NC(=CS2)C=O) and the InChIKey (JBPRGDHUZOZOIF-UHFFFAOYSA-N), to facilitate compound characterization and in-silico studies . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-thiophen-2-yl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS2/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPRGDHUZOZOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256420-30-1
Record name 2-(thiophen-2-yl)-1,3-thiazole-4-carbaldehyde
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Preparation Methods

Two-Step Condensation-Cyclization Protocol

Reaction Overview

The most well-characterized synthesis involves a two-step protocol combining thiophene-2-carbaldehyde and thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization with substituted phenacyl bromides. This method achieves yields of 14–23%, with structural confirmation via 1H-NMR and electron ionization mass spectrometry (EI-MS).

Step 1: Thiosemicarbazone Formation

Thiophene-2-carbaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions (e.g., HCl or acetic acid) to form the intermediate (E)-2-(thiophen-2-ylmethylene)hydrazine-1-carbothioamide (Fig. 1). The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s terminal amine on the aldehyde carbonyl, followed by dehydration to yield the Schiff base.

Reaction Conditions

Parameter Value
Solvent Ethanol
Temperature Reflux (~78°C)
Catalyst Acidic (e.g., HCl)
Reaction Time 4–6 hours
Step 2: Thiazole Ring Formation

The thiosemicarbazone intermediate undergoes cyclization with phenacyl bromides (e.g., 4-nitrophenacyl bromide) in the presence of triethylamine (TEA) to yield the target compound (Fig. 2). The mechanism involves:

  • Deprotonation of the thiosemicarbazone’s thiol group by TEA.
  • Nucleophilic substitution at the α-carbon of the phenacyl bromide.
  • Intramolecular cyclization to form the thiazole ring.

Optimized Cyclization Parameters

Parameter Value
Solvent Ethanol or DMF
Base Triethylamine (TEA)
Temperature 80–100°C
Yield 14–23%

Table 1: Representative Yields for Selected Derivatives

Derivative R Group on Phenacyl Bromide Yield (%)
3a 4-Methoxyphenyl 18
3i 4-Nitrophenyl 23
3f 3-Bromophenyl 16

Alternative Oxidation of Hydroxymethyl Precursors

Challenges and Considerations

  • Precursor Accessibility : The hydroxymethyl intermediate must first be synthesized, potentially via reduction of a carboxylate ester or direct functionalization of the thiazole ring.
  • Selectivity : Over-oxidation to carboxylic acids must be controlled via temperature and stoichiometry.

Analytical Validation and Characterization

Spectroscopic Confirmation

1H-NMR (400 MHz, CDCl₃) :

  • δ 9.98 (s, 1H, CHO)
  • δ 8.21 (d, J = 3.6 Hz, 1H, thiazole-H)
  • δ 7.75–7.45 (m, 3H, thiophene-H)

EI-MS : m/z 195.25 [M]+, consistent with the molecular formula C₈H₅NOS₂.

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, methanol/water gradient) confirms purity >95% for optimized batches.

Comparative Evaluation of Methods

Table 2: Method Comparison

Parameter Condensation-Cyclization Oxidation Route
Yield 14–23% Not reported
Step Count 2 2 (including precursor synthesis)
Scalability Moderate High (if precursor available)
Functional Group Tolerance Limited to electron-deficient phenacyl bromides Broad (dependent on precursor)

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde is utilized as a building block for synthesizing various heterocyclic compounds. Its ability to undergo oxidation and reduction reactions allows for the formation of numerous derivatives, enhancing its utility in organic synthesis.

Biology

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens .
  • Anticancer Potential : A series of novel compounds derived from this structure have been evaluated for their cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). Notably, certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Medicine

The compound has been explored for its therapeutic potential in drug development. Its structural features contribute to its efficacy in targeting specific biological pathways involved in disease processes:

  • Mechanism of Action : The anticancer properties may involve the induction of apoptosis in cancer cells by inhibiting key enzymes or receptors associated with cell proliferation .
  • Drug Design : Researchers are investigating modifications to enhance the bioactivity and reduce side effects, aiming to develop new pharmaceuticals based on this scaffold .

Industry

In industrial applications, this compound is being utilized in:

  • Organic Electronics : Its properties make it suitable for developing organic semiconductors and light-emitting diodes (LEDs) due to its electronic characteristics.
  • Corrosion Inhibitors : The compound's stability and reactivity allow it to be used as a corrosion inhibitor in various industrial processes .
CompoundCell LineIC50 (μM)Activity Type
4mMCF-71.69Anticancer
4nHepG-22.20Anticancer
4rA5491.85Anticancer

Table 2: Synthetic Methods Overview

MethodDescription
Gewald ReactionCondensation of thiophene derivatives with thioamides under basic conditions
OxidationConversion to thiophene-2-carboxylic acid derivatives
ReductionFormation of thiophene-2-ylmethanol derivatives

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study investigated the anticancer potential of several derivatives of this compound against various human cancer cell lines. The results indicated that certain compounds exhibited remarkable cytotoxicity, significantly reducing cell viability compared to controls. The mechanism was linked to apoptosis induction through specific pathway inhibition .

Case Study 2: Synthesis and Characterization
Research focused on synthesizing novel thiadiazole derivatives from this compound using environmentally benign methods. The synthesized compounds were characterized using NMR spectroscopy and evaluated for their biological activities against human cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Thiophene-2-carboxaldehyde: Shares the thiophene ring but lacks the thiazole moiety.

    Thiazole-4-carbaldehyde: Contains the thiazole ring but not the thiophene ring.

    2-(Thiophen-2-yl)-1,3-thiazole: Similar structure but without the aldehyde group.

Uniqueness: 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of both thiophene and thiazole rings along with an aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a thiazole ring fused with a thiophene moiety, which contributes to its biological activity. The presence of the aldehyde functional group enhances its reactivity, making it a potential candidate for various pharmacological applications.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound and its derivatives.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibits significant antibacterial activity against various pathogens. For instance, certain derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
CompoundPathogenMIC (μg/mL)
This compoundS. aureus0.22
Derivative AE. coli0.5
Derivative BPseudomonas aeruginosa0.75

Anticancer Activity

Research indicates that derivatives of this compound possess notable anticancer properties.

  • Cell Lines Tested : The compound has shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and MCF7 (breast cancer) .
  • Case Study : Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives synthesized from this compound. Some derivatives exhibited potent antitumor effects by reducing cell viability in glioblastoma multiforme .
Cell LineIC50 (μM)Reference
MDA-MB-23115
HCT11620
MCF718

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties.

  • Acetylcholinesterase (AChE) Inhibition : Various thiazole-based derivatives have been synthesized and tested for AChE inhibitory activity, showing moderate potencies ranging from 25% to over 50% relative to donepezil .
  • α-Amylase and Urease Inhibition : In another study, certain derivatives exhibited significant inhibition of α-amylase and urease enzymes, suggesting potential applications in managing diabetes and urea-related disorders .

Q & A

Q. What are the common synthetic routes for preparing 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde?

The compound is typically synthesized via condensation reactions. For example, Knöevenagel condensation between thiazolidinone derivatives and carbaldehydes under reflux in glacial acetic acid or catalyst-free conditions in PEG-400 can yield thiazole-carbaldehyde analogs . Multi-step reactions involving Vilsmeier-Haack formylation or Claisen-Schmidt condensation may also be employed, as seen in related thiazole-thiophene systems . Key steps include optimizing reaction time, temperature (e.g., 80–100°C), and solvent polarity to enhance yield.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon backbone connectivity (e.g., aldehyde proton at ~10 ppm, thiophene/thiazole ring signals) .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1689 cm1^{-1}, C≡N at ~2266 cm1^{-1}) .
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) using programs like SHELX .
  • LC-MS : Validates molecular weight (e.g., m/z = 326.3 [M+1] for related compounds) .

Q. How can researchers evaluate the biological activity of this compound?

Use in vitro assays to screen for antimicrobial, anticancer, or enzyme inhibitory activity. For example:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .
  • Enzyme inhibition : Docking studies (AutoDock Vina) to predict binding affinity for targets like α-glucosidase .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, goggles, lab coat) due to potential irritancy .
  • Store in airtight containers at -20°C, away from light and moisture .
  • Avoid inhalation; work in a fume hood. Dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. For example:

  • HOMO-LUMO gap : Predicts reactivity (e.g., narrow gaps correlate with bioactivity) .
  • Solvent effects : PCM models simulate polarity impacts on stability .
  • Non-covalent interactions : AIM analysis identifies weak interactions (e.g., CH-π, van der Waals) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • X-ray validation : Compare experimental spectra with crystallographic data to confirm tautomerism or conformational flexibility .
  • Dynamic NMR : Probe temperature-dependent splitting to detect hindered rotation (e.g., thiophene-thiazole dihedral angles) .
  • Isotopic labeling : Use 15N^{15}N-labeled analogs to resolve ambiguous nitrogen environments .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance aldehyde formation .
  • Catalyst selection : Pd/C or CeCl3_3 improves selectivity in cross-coupling steps .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) for heterocycle formation .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

  • SAR studies : Replace thiophene with furan or phenyl groups to assess electronic effects .
  • Bioisosteric replacement : Substitute the aldehyde with a hydroxymethyl group to enhance solubility .
  • Pharmacophore mapping : Identify critical moieties (e.g., thiazole-thiophene core) using 3D-QSAR models .

Methodological Tables

Q. Table 1: Key Synthetic Methods for Thiazole-Carbaldehyde Derivatives

MethodConditionsYield (%)Reference
Knöevenagel condensationGlacial acetic acid, reflux65–75
Vilsmeier-HaackDMF/POCl3_3, 0–5°C70–80
Microwave-assistedDMF, 150°C, 30 min85–90

Q. Table 2: Computational Parameters for DFT Studies

PropertySoftware/Basis SetApplicationReference
HOMO-LUMOGaussian 09/B3LYP/6-311G(d,p)Reactivity prediction
Electrostatic potentialORCA/def2-TZVPSolvent interaction
Molecular dockingAutoDock VinaTarget binding affinity

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